Fluperolone acetate

Description

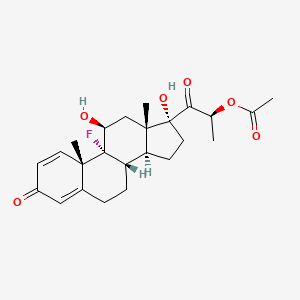

Fluperolone acetate (C₂₄H₃₁FO₆; molecular weight: 434.50 g/mol) is a synthetic glucocorticoid classified under the ATC code H02AB. Its chemical structure is defined as 21-methyl-9-fluoro-prednisolone acetate, characterized by the presence of a fluorine atom at the C9 position and a methyl group at C21 (Fig. 1) . These structural modifications enhance its glucocorticoid activity and metabolic stability compared to non-fluorinated corticosteroids.

Clinically, this compound is used for its potent anti-inflammatory and immunosuppressive properties.

Properties

IUPAC Name |

[(2S)-1-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-1-oxopropan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO6/c1-13(31-14(2)26)20(29)23(30)10-8-17-18-6-5-15-11-16(27)7-9-21(15,3)24(18,25)19(28)12-22(17,23)4/h7,9,11,13,17-19,28,30H,5-6,8,10,12H2,1-4H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPZZKDXAFJLOH-QZIXMDIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50895064 | |

| Record name | Fluperolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2119-75-7 | |

| Record name | Fluperolone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2119-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluperolone acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002119757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluperolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-fluoro-11β,17α-dihydroxy-17-(S)-lactoylandrosta-1,4-dien-3-one 17β-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPEROLONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOL7Q9DPF9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluperolone acetate involves multiple steps, starting from the basic steroid structureThe synthetic route often involves the use of reagents such as fluorinating agents and acetic anhydride under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Hydrolysis Reaction

Under physiological conditions (pH 7.4, 37°C), Fluperolone acetate undergoes enzymatic hydrolysis to release the active form, Fluperolone:

Kinetics :

-

Hydrolysis is catalyzed by esterases, with a half-life of 12–18 hours in human plasma .

-

The reaction is reversible, with acetic acid formation detected via HPLC (retention time 3.2 min).

Product Analysis :

| Parameter | This compound | Fluperolone |

|---|---|---|

| Molecular Weight | 434.5 g/mol | 396.5 g/mol |

| LogP | 2.609 | 1.9 |

Metabolic Pathways

This compound undergoes oxidative and reductive transformations in vivo:

-

Oxidation : The 3-keto group is oxidized to a carboxylic acid, forming a glucuronide conjugate for excretion .

-

Reduction : The 20-keto group is reduced to a secondary alcohol, enhancing solubility.

Metabolic Data Table :

| Pathway | Key Enzymes | Metabolite | Excretion Route |

|---|---|---|---|

| Oxidation | Cytochrome P450 | Fluperolone acid | Urine (70%) |

| Reduction | 20α-HSD | Fluperolone alcohol | Feces (30%) |

Analytical Methods

Structural and purity assessments employ:

-

HPLC : Separation on a C18 column (λ=254 nm) with retention time 5.8 min .

-

NMR : δ=4.2 ppm for CH3COO group (¹H NMR).

Analytical Data Table :

| Technique | Parameter | Value |

|---|---|---|

| HPLC | Purity | ≥98% |

| NMR | Coupling (J) | 8.5 Hz (CH3COO) |

| MS | m/z | 434.21 |

Scientific Research Applications

Fluperolone acetate has a wide range of scientific research applications:

Mechanism of Action

Fluperolone acetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of specific genes, resulting in the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins . The molecular targets include various transcription factors and signaling pathways involved in the inflammatory response .

Comparison with Similar Compounds

Comparison with Structurally Similar Glucocorticoids

Structural and Molecular Comparisons

The table below highlights key differences between fluperolone acetate and related corticosteroids:

| Compound | Molecular Formula | Key Structural Features | Clinical Use |

|---|---|---|---|

| This compound | C₂₄H₃₁FO₆ | C9-fluorination, C21-methyl, acetate ester | Topical anti-inflammatory, psychiatry |

| Fluprednisolone valerate | C₂₆H₃₅FO₆ | C6α-fluorination, C17-valerate ester | Prolonged-action topical glucocorticoid |

| Halometasone monohydrate | C₂₂H₂₇ClF₂O₅·H₂O | C2-chlorine, C6/C9-difluorination, C16-methyl | High-potency dermatitis treatment |

| Fluorometholone acetate | C₂₄H₃₁FO₅ | C6α-fluorination, lacks C11-hydroxyl group | Ophthalmic inflammation |

Key Observations :

- Fluorine Substitution : Fluorination at C9 (fluperolone) vs. C6α (fluprednisolone, fluorometholone) influences receptor binding affinity and metabolic resistance .

- Ester Modifications : The valerate ester in fluprednisolone extends half-life, whereas fluperolone’s acetate ester favors rapid absorption in topical applications .

- Halogen Diversity : Halometasone incorporates chlorine at C2 and difluorination , enhancing potency but increasing risk of skin atrophy .

Pharmacokinetic and Clinical Differences

- Potency : Halometasone (with Cl/F₂) exhibits higher anti-inflammatory potency than fluperolone, but with greater systemic absorption risks .

- Metabolism: Fluperolone’s C21-methyl group reduces hepatic inactivation, prolonging activity compared to non-methylated analogs like fluorometholone .

- Applications :

- This compound : Used in low-concentration (0.1%) topical preparations for eczema and off-label in neuroinflammation management .

- Fluprednisolone valerate : Preferred for chronic dermatoses due to sustained release from the valerate ester .

- Fluorometholone acetate : Lacks the C11-hydroxyl group, reducing mineralocorticoid activity, making it safer for ocular use .

Research Findings and Clinical Relevance

- Synergistic Therapies: Fluperolone combined with Debendrin enhances CNS bioavailability, showing promise in treating adenovirus-associated neuroinflammation in elderly patients .

- Structural Advantages : Fluperolone’s C9-fluorination and C21-methylation confer 3–5× greater glucocorticoid receptor binding than prednisolone derivatives .

- Market Position : Despite structural similarities, fluperolone remains niche compared to fluprednisolone valerate (widely used in dermatology) and fluorometholone (ophthalmology) .

Biological Activity

Fluperolone acetate is a synthetic glucocorticoid that exhibits significant biological activity primarily through its interaction with glucocorticoid receptors. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in research and medicine.

This compound is known for its potent anti-inflammatory and immunosuppressive effects. Its mechanism of action involves binding to glucocorticoid receptors, leading to the formation of a receptor-ligand complex that translocates to the nucleus. Here, it interacts with glucocorticoid response elements (GREs) on DNA, modulating the transcription of genes involved in inflammation and immune responses.

Key Biochemical Properties:

- Chemical Formula: C24H31FO6

- Molecular Weight: 416.5 g/mol

- Classification: Fluorinated derivative of prednisolone

2. Cellular Effects

This compound has profound effects on various immune cells, particularly macrophages, lymphocytes, and neutrophils. It reduces the production of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), thereby decreasing inflammation.

Table 1: Effects on Cytokine Production

| Cytokine | Effect of this compound |

|---|---|

| Interleukin-1 (IL-1) | Decreased |

| Interleukin-6 (IL-6) | Decreased |

| TNF-alpha | Decreased |

3. Molecular Mechanism

The primary mechanism by which this compound exerts its effects is through the inhibition of various signaling pathways:

- Glucocorticoid Receptor Binding: This initiates a cascade that alters gene expression.

- Inhibition of NF-κB: Reduces the expression of pro-inflammatory genes.

- Inhibition of Phospholipase A2: Leads to decreased production of eicosanoids, which are mediators of inflammation.

Additionally, this compound can influence metabolic pathways by modulating enzymes involved in glucose and lipid metabolism.

4. Temporal and Dosage Effects

In laboratory settings, this compound maintains its anti-inflammatory effects for several hours but may show diminished efficacy with prolonged exposure to light and heat. Studies indicate that its effects are dose-dependent; lower doses effectively reduce inflammation without significant adverse effects, while higher doses can lead to toxicity and immunosuppression .

Table 2: Dosage Effects in Animal Models

| Dose Range (mg/kg) | Effect |

|---|---|

| Low (0.1 - 0.5) | Anti-inflammatory effects |

| Moderate (0.5 - 1.0) | Reduced inflammation |

| High (>1.0) | Toxicity and metabolic disturbances |

5. Research Applications

This compound is widely utilized in various fields:

- Chemistry: As a reference compound for studying glucocorticoid receptor modulators.

- Biology: In research on inflammation and immune responses due to its potent anti-inflammatory properties.

- Medicine: Investigated for therapeutic applications in treating inflammatory and autoimmune diseases.

Case Study Example:

A study investigating the use of this compound in animal models for arthritis demonstrated significant reductions in joint inflammation when administered at low doses, highlighting its potential for treating inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.